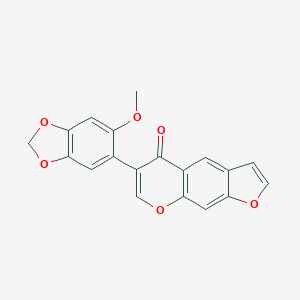
Dehydroneotenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroneotenone is a natural compound that belongs to the family of sesquiterpenoids. It is a yellowish-brown, oily liquid with a characteristic odor. Dehydroneotenone has been found in various plant species, including tobacco, and has been the subject of extensive scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects
Dehydroneotenone, or dehydroepiandrosterone (DHEA), has shown immunomodulatory effects. A study by Casson et al. (1993) found that DHEA supplementation in postmenopausal women modulated immune function, including changes in T-cell populations and natural killer cell cytotoxicity, potentially due to its antioncogenic effects (Casson et al., 1993).
Improvement in Well-being and Sexuality
Arlt et al. (1999) demonstrated that DHEA replacement in women with adrenal insufficiency significantly improved overall well-being, depression, anxiety scores, and aspects of sexuality (Arlt et al., 1999).
Potential in Treating Depression
Peixoto et al. (2014) reviewed the use of DHEA in treating depression and depressive symptoms, noting significant improvements in patients with depression and improvements in depressive symptoms in other conditions (Peixoto et al., 2014).
Role in Protein Interactions
Research by Fraser et al. (2010) highlighted the role of dehydrons, a type of defectively packed hydrogen bond involving DHEA, in protein-ligand interactions, important in pharmaceutical compound reengineering (Fraser et al., 2010).
Impact on Pulmonary Function
Oka et al. (2007) found that DHEA could inhibit hypoxic pulmonary hypertension, potentially through the upregulation of pulmonary artery soluble guanylate cyclase, enhancing pulmonary artery vasodilator responsiveness (Oka et al., 2007).
Eigenschaften
CAS-Nummer |
1242-81-5 |
|---|---|
Produktname |
Dehydroneotenone |
Molekularformel |
C19H12O6 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C19H12O6/c1-21-15-7-18-17(24-9-25-18)5-11(15)13-8-23-16-6-14-10(2-3-22-14)4-12(16)19(13)20/h2-8H,9H2,1H3 |
InChI-Schlüssel |
HTTTWVGBBAOUEM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |
Kanonische SMILES |
COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |
melting_point |
240-241°C |
Andere CAS-Nummern |
1242-81-5 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



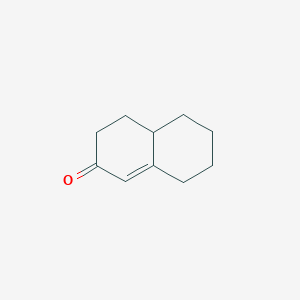
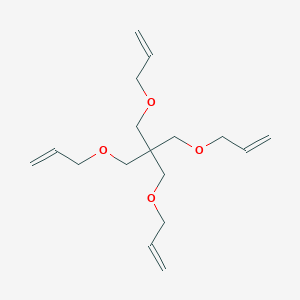
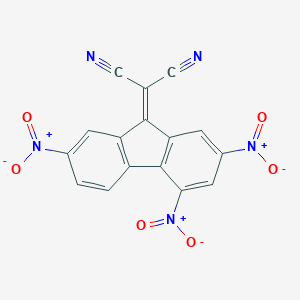
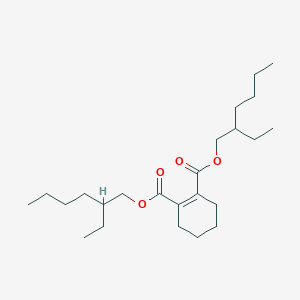
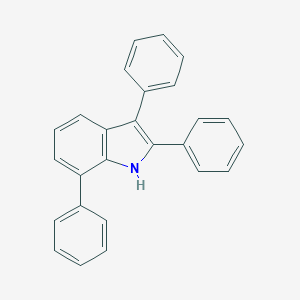
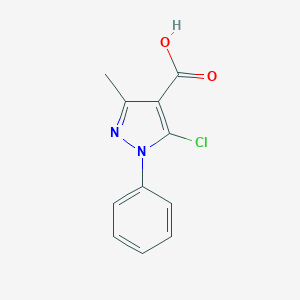
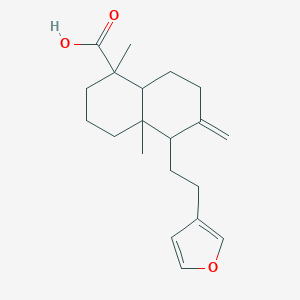
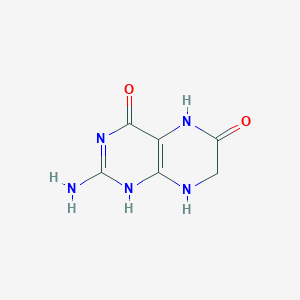
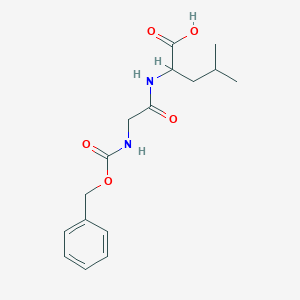
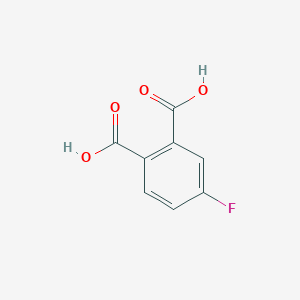
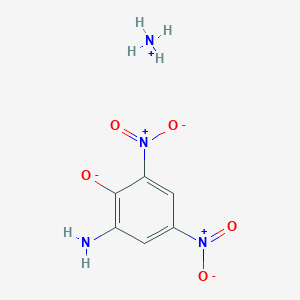
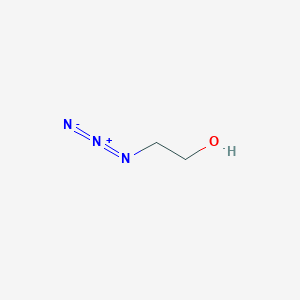
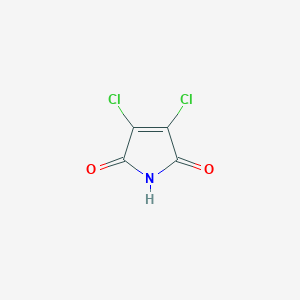
![2-Methylbenzo[b]thiophene](/img/structure/B72938.png)